molecular formula C11H17NO3.ClH<br>C11H18ClNO3 B1583064 Isoprenaline hydrochloride CAS No. 949-36-0

Isoprenaline hydrochloride

Cat. No.: B1583064
CAS No.: 949-36-0
M. Wt: 247.72 g/mol
InChI Key: IROWCYIEJAOFOW-UHFFFAOYSA-N
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Description

Isoprenaline hydrochloride is a synthetic sympathomimetic amine that acts as a non-selective beta-adrenergic agonist. It is structurally related to epinephrine and is used primarily for its cardiovascular effects. This compound is commonly used in the treatment of bradycardia (slow heart rate), heart block, and occasionally for asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoproterenol hydrochloride involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This process helps control impurities and provides the desired product with good yield and purity .

Industrial Production Methods: In industrial settings, isoproterenol hydrochloride is produced by dissolving the compound in an aqueous solution with controlled oxygen levels to prevent oxidation. The solution is then administered by intravenous infusion or bolus intravenous injection .

Chemical Reactions Analysis

Types of Reactions: Isoprenaline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized, leading to the formation of quinones.

    Reduction: It can be reduced to form catecholamines.

    Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Catecholamines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Isoprenaline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Isoprenaline hydrochloride exerts its effects by stimulating beta-1 and beta-2 adrenergic receptors. This leads to increased heart rate, enhanced cardiac contractility, and relaxation of bronchial and vascular smooth muscles. The compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which mediates its physiological effects .

Comparison with Similar Compounds

    Epinephrine: A natural catecholamine with similar beta-adrenergic agonist properties.

    Norepinephrine: Another natural catecholamine with both alpha and beta-adrenergic agonist effects.

    Dobutamine: A synthetic catecholamine primarily used for its beta-1 adrenergic agonist effects.

Uniqueness: Isoprenaline hydrochloride is unique in its non-selective beta-adrenergic agonist activity, making it particularly effective in increasing heart rate and cardiac output without significant vasoconstriction. This distinguishes it from other compounds like epinephrine and norepinephrine, which have more pronounced alpha-adrenergic effects .

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride
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InChI

InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H
Source PubChem
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InChI Key

IROWCYIEJAOFOW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl
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Molecular Formula

C11H17NO3.ClH, C11H18ClNO3
Record name ISOPROTERENOL HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID6025486
Record name Isoproterenol hydrochloride
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Molecular Weight

247.72 g/mol
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Physical Description

Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992)
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Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992)
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CAS No.

51-30-9, 949-36-0
Record name ISOPROTERENOL HYDROCHLORIDE
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Melting Point

338 to 340 °F (NTP, 1992)
Record name ISOPROTERENOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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